19-Norandrosterone

Catalog No.
S633010
CAS No.
1225-01-0
M.F
C18H28O2
M. Wt
276.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
19-Norandrosterone

CAS Number

1225-01-0

Product Name

19-Norandrosterone

IUPAC Name

(3R,5S,8R,9R,10S,13S,14S)-3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

InChI

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-16,19H,2-10H2,1H3/t11-,12+,13-,14+,15+,16-,18-/m0/s1

InChI Key

UOUIARGWRPHDBX-CQZDKXCPSA-N

SMILES

CC12CCC3C4CCC(CC4CCC3C1CCC2=O)O

Synonyms

19-norandrosterone, 19-norandrosterone, (3alpha,5alpha)-isomer, 19-norandrosterone, (3alpha,5beta)-isomer, 19-norandrosterone, (3beta)-isomer, 19-norandrosterone, (3beta,5alpha)-isomer, 19-norandrosterone, (3beta,5alpha,8alpha,9beta,10alpha,13alpha,14beta)-isomer, 19-norandrosterone, (3beta,5beta)-isomer, 19-noreoiandrosterone, 19-noretiocholanolone, 2,2,3,4,4,-d5-19-nor-5alpha-androsterone, 3-hydroxyestran-17-one

Canonical SMILES

CC12CCC3C4CCC(CC4CCC3C1CCC2=O)O

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@@H]4CC[C@H]3[C@@H]1CCC2=O)O

Doping Control:

  • Detection of Exogenous Nandrolone: 19-NA is the primary metabolite of nandrolone, a banned substance in sports. Analyzing its concentration in urine samples serves as the primary method for detecting nandrolone misuse in athletes. The World Anti-Doping Agency (WADA) sets specific thresholds for 19-NA concentration to differentiate between natural and exogenous sources, aiding in anti-doping efforts .

Understanding Steroid Metabolism:

  • Metabolic Pathways: Studying 19-NA's formation and excretion helps scientists understand the metabolic pathways of various AAS. This knowledge is crucial for developing accurate detection methods and understanding the potential health consequences of AAS use .

Isotope Ratio Mass Spectrometry (IRMS):

  • Distinguishing Endogenous and Exogenous Sources: By analyzing the carbon isotope ratio of 19-NA in urine samples using IRMS, scientists can differentiate between naturally occurring 19-NA (produced by the body) and 19-NA originating from exogenous sources (nandrolone administration). This distinction helps to avoid false positives in doping tests due to factors such as consuming meat containing residual nandrolone .

Potential Therapeutic Applications:

  • Limited Research: While 19-NA itself is not used therapeutically, research exploring its potential applications in treating various conditions like male infertility, aplastic anemia, and muscle wasting is ongoing. However, these applications are still in the early stages of exploration, and further research is needed to determine their safety and efficacy .

19-Norandrosterone is a steroid compound with the chemical structure 5α-estran-3α-ol-17-one, which serves as a metabolite of nandrolone (19-nortestosterone) and 19-norandrostenedione. This compound is classified as an anabolic-androgenic steroid and is notable for its presence in urine samples, particularly in the context of doping tests in sports. It is included on the World Anti-Doping Agency's list of prohibited substances due to its association with performance enhancement and its detectability following the use of nandrolone or related compounds .

19-NA itself does not have a known mechanism of action in the body. It's a metabolite, and its effects are likely minimal compared to the parent AAS it originates from (nandrolone).

19-NA itself likely doesn't pose significant health risks. However, its presence indicates the use of potentially harmful AAS, which can cause various side effects, including []:

  • Liver damage
  • Kidney damage
  • Increased risk of cardiovascular problems
  • Mood swings and aggression

The primary metabolic pathway for 19-norandrosterone involves its formation from nandrolone through the action of the enzyme 5α-reductase. This enzyme catalyzes the reduction of nandrolone, resulting in the production of 19-norandrosterone. Additionally, 19-norandrosterone can undergo various phase I and phase II metabolic reactions, including hydroxylation and conjugation with glucuronic acid or sulfate, which facilitate its excretion in urine .

19-Norandrosterone exhibits biological activity primarily as a weak androgen. Its effects are linked to its ability to bind to androgen receptors, although it has a lower affinity compared to more potent androgens like testosterone. The compound is known to influence muscle growth and recovery, contributing to its use in athletic performance enhancement. Furthermore, studies indicate that levels of 19-norandrosterone can increase under certain physiological conditions, such as intense physical exertion or during specific phases of the menstrual cycle in females .

The synthesis of 19-norandrosterone typically involves several steps starting from steroid precursors. Common methods include:

  • Reduction of Nandrolone: The most direct method involves the reduction of nandrolone using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Chemical Modifications: Other synthetic routes may involve modifications to existing steroid frameworks through oxidation or reduction processes to yield 19-norandrosterone.
  • Biotransformation: Microbial or enzymatic methods can also be employed, utilizing specific strains capable of converting nandrolone or other steroids into 19-norandrosterone through biotransformation processes .

19-Norandrosterone has been primarily studied within the context of sports medicine and anti-doping efforts due to its implications for performance enhancement. Its detection in urine samples serves as a marker for nandrolone use, leading to significant implications for athletes regarding eligibility and competition integrity. Additionally, 19-norandrosterone has been investigated for potential therapeutic applications in hormone replacement therapy and conditions related to androgen deficiency .

Research indicates that 19-norandrosterone interacts with various biological systems, particularly concerning its metabolism and excretion patterns. Studies have shown that factors such as hormonal fluctuations (e.g., luteinizing hormone levels) can influence the concentration of 19-norandrosterone in urine. Moreover, interactions with other substances, such as dietary components (e.g., consumption of pork products containing nandrolone), can lead to increased levels of this compound in athletes' urine samples .

Several compounds share structural similarities with 19-norandrosterone, notably:

Compound NameStructure TypeKey Differences
NandroloneAnabolic steroidParent compound from which 19-norandrosterone is derived; more potent androgenic activity.
19-NorandrostenedionePrecursor steroidPrecursor to nandrolone; structurally similar but lacks the hydroxyl group at position 3.
TestosteronePrimary male sex hormoneMore potent androgen; differs by having a methyl group at position 19, enhancing its activity.
AndrostenedionePrecursor steroidLacks the 19-methyl group; serves as a precursor for both testosterone and nandrolone synthesis.

Uniqueness: The primary distinguishing feature of 19-norandrosterone lies in its specific metabolic pathway from nandrolone and its role as a detectable metabolite in anti-doping contexts. Its relatively low androgenic activity compared to other steroids makes it unique among anabolic agents, serving primarily as a marker rather than an active performance-enhancing drug itself .

19-Norandrosterone represents a significant metabolite of nandrolone and belongs to the estrane steroid class, characterized by an 18-carbon skeleton lacking the methyl group at position 19 typically found in androstane steroids [1]. This compound is systematically named as 5α-estran-3α-ol-17-one and serves as a key biomarker in anti-doping analysis due to its formation through the metabolic transformation of various 19-norsteroids [2]. The chemical structure exhibits the characteristic tetracyclic steroid backbone with specific functional groups that determine its biological and chemical properties [3].

Molecular Formula and Mass

The molecular formula of 19-norandrosterone is C₁₈H₂₈O₂, reflecting the absence of the angular methyl group at carbon-19 that distinguishes it from conventional androsterone [2] [4]. The compound exhibits a molecular weight of 276.41 g/mol, with a monoisotopic mass of 276.208930 atomic mass units [4] [5]. The Chemical Abstracts Service registry number for this compound is 1225-01-0, providing a unique identifier for chemical databases and regulatory purposes [6].

Table 1: Molecular Identifiers and Mass Characteristics

PropertyValueReference
Molecular FormulaC₁₈H₂₈O₂ [2] [4]
Molecular Weight276.41 g/mol [4] [5]
Monoisotopic Mass276.208930 amu [4] [5]
CAS Registry Number1225-01-0 [6]
UNII Code5W4XKU708V [7]
InChI KeyUOUIARGWRPHDBX-CQZDKXCPSA-N [7] [6]

The accurate mass determination reveals specific isotopic contributions that are utilized in advanced analytical techniques such as gas chromatography-combustion-isotope ratio mass spectrometry for distinguishing between endogenous and exogenous sources of the compound [8]. Mass spectrometric analysis typically shows characteristic fragmentation patterns with prominent ions at m/z 242 (loss of carbonyl and hydroxyl groups), m/z 201 (loss of five-carbon ring), and m/z 185 (loss of six-carbon ring) [9].

Stereochemistry and Conformational Analysis

19-Norandrosterone possesses seven defined stereocenters within its tetracyclic framework, establishing its absolute stereochemical configuration as (3R,5S,8R,9R,10S,13S,14S) [4] [7]. The compound exhibits a 3α-hydroxyl group orientation and a 5α-hydrogen configuration, distinguishing it from its epimeric forms such as 19-noretiocholanolone, which contains a 5β-hydrogen arrangement [10]. The stereochemical designation follows the systematic nomenclature where the 3α-configuration indicates the hydroxyl group projects below the plane of the steroid ring system when viewed in standard orientation [11].

The conformational analysis reveals that the six-membered A ring adopts an intermediate sofa-half-chair geometry, while both B and C rings maintain chair conformations [12]. The five-membered D ring demonstrates an envelope geometry, consistent with other steroid structures in this class [12]. These conformational preferences arise from the optimization of torsional angles and minimization of steric interactions within the rigid steroid framework [13].

Table 2: Stereochemical and Conformational Characteristics

Ring SystemConformationStereochemical Features
A RingSofa-half-chair3α-hydroxyl orientation
B RingChair5α-hydrogen configuration
C RingChairStandard steroid geometry
D RingEnvelope17-ketone functionality

The crystal structure analysis of related nandrolone esters demonstrates that these compounds crystallize in various non-centrosymmetric space groups, with intermolecular interactions primarily governed by dispersion effects rather than hydrogen bonding [12]. The steroid backbone maintains consistent conformational characteristics across different derivatives, indicating structural stability of the core framework [13].

Physical Properties and Stability

19-Norandrosterone exhibits characteristic physical properties consistent with its steroid structure and functional groups. The compound demonstrates a melting point range of 160-163°C, indicating good thermal stability under normal analytical conditions [14] [6]. The substance appears as a crystalline solid at room temperature with moderate to low solubility in aqueous media due to its predominantly hydrophobic steroid backbone [14].

Solubility characteristics show limited water solubility while demonstrating good dissolution in organic solvents. The compound exhibits solubility of approximately 1 mg/ml in acetonitrile, ethanol, and methanol, making these solvents suitable for analytical sample preparation [15]. The partition coefficient and lipophilic nature contribute to its biological distribution and analytical extraction procedures [14].

Table 3: Physical Properties and Stability Parameters

PropertyValueConditionsReference
Melting Point160-163°CAtmospheric pressure [14] [6]
Solubility (Water)Practically insoluble20°C [14]
Solubility (Acetonitrile)1 mg/mlRoom temperature [15]
Solubility (Ethanol)1 mg/mlRoom temperature [15]
Solubility (Methanol)1 mg/mlRoom temperature [15]
Storage StabilityStable-20°C, dark conditions [16] [17]

Stability studies demonstrate that 19-norandrosterone and its glucuronide conjugate remain stable when stored at -20°C for extended periods exceeding two months [16]. Short-term stability experiments confirm no degradation occurs when samples are maintained at room temperature for up to three days or when exposed to direct sunlight under similar time conditions [16]. The compound exhibits resistance to freeze-thaw cycling, with no observable degradation after multiple freeze-thaw cycles [16].

Temperature-dependent degradation studies indicate that elevated temperatures above 37°C may accelerate decomposition processes, particularly in aqueous media with pH values above 7 [17]. Optimal storage conditions require temperatures at or below -20°C with pH maintained between 5-7 to minimize hydrolytic degradation [17].

Structure-Activity Relationships

The structure-activity relationships of 19-norandrosterone are fundamentally influenced by the absence of the 19-methyl group, which significantly alters its androgenic and anabolic properties compared to conventional androgens [10]. The 19-nor modification reduces androgenic activity while maintaining metabolic stability through the steroid metabolic pathways [10]. This structural feature enables the compound to serve as a distinctive metabolic marker for 19-norsteroid administration [18].

The 3α-hydroxyl group orientation contributes to the compound's preferential conjugation with glucuronic acid rather than sulfate, affecting its excretion profile and detection characteristics [10]. The 5α-reduction of the steroid backbone enhances metabolic stability compared to unsaturated precursors, resulting in prolonged detection windows in biological matrices [10]. The 17-ketone functionality maintains the compound's classification within the androstanolone family while contributing to its chemical reactivity patterns [19].

Quantitative structure-activity relationship studies on related 19-norsteroids demonstrate that electronic properties such as HOMO-LUMO energy differences and dipole moments significantly correlate with biological activity . The absence of the angular methyl group reduces steric hindrance around the steroid binding sites, potentially affecting receptor binding affinity and selectivity [21].

Table 4: Structure-Activity Relationship Factors

Structural FeatureBiological ImpactAnalytical Significance
19-Nor modificationReduced androgenic activityDistinctive metabolic marker
3α-Hydroxyl groupGlucuronide conjugation preferenceEnhanced water solubility
5α-ReductionIncreased metabolic stabilityExtended detection window
17-Ketone functionMaintained steroid classificationChemical reactivity site

The stereochemical configuration at position 3 determines the conjugation pathway preference, with 3α-hydroxyl groups showing greater affinity for glucuronidation compared to 3β-oriented hydroxyl groups [10]. This selectivity influences the compound's pharmacokinetic profile and urinary excretion characteristics, making it a reliable biomarker for anti-doping analysis [18].

Chemical Reactivity Patterns

19-Norandrosterone demonstrates characteristic chemical reactivity patterns typical of 3-hydroxy-17-ketosteroids, with both functional groups serving as primary reaction sites [19]. The secondary alcohol at position 3 undergoes standard oxidation reactions to form the corresponding 3-ketone derivative, while the 17-ketone group participates in reduction reactions to yield 17β-hydroxyl compounds . These transformations are commonly employed in synthetic modifications and analytical derivatization procedures [19].

Derivatization reactions for analytical purposes typically involve silylation of the hydroxyl group using trimethylsilyl reagents, enhancing volatility for gas chromatographic analysis [19]. The formation of methyloxime derivatives at the 17-ketone position provides alternative analytical approaches with different chromatographic properties [19]. These chemical modifications are essential for improving detection sensitivity and chromatographic separation in complex biological matrices [23].

The compound undergoes Phase I metabolic reactions including oxidation and reduction pathways, followed by Phase II conjugation reactions with glucuronic acid or sulfuric acid [10] [24]. Enzymatic hydrolysis of conjugated forms can be achieved using β-glucuronidase from various sources, with Escherichia coli preparations commonly employed for analytical sample preparation [24]. Chemical hydrolysis using acid or base conditions provides alternative deconjugation methods, although these may cause degradation of sensitive analytes [24].

Table 5: Chemical Reactivity and Derivatization Reactions

Reaction TypeReagentProductAnalytical Application
SilylationBSTFA/TMCSTMS derivativeGC-MS analysis
OxidationChromium trioxide3-Ketone derivativeStructural modification
ReductionSodium borohydride17β-AlcoholMetabolite synthesis
OximationHydroxylamineMethyloxime derivativeAlternative GC analysis
Enzymatic hydrolysisβ-GlucuronidaseFree steroidSample preparation

Stability under analytical conditions varies with pH and temperature, with acidic conditions below pH 3 potentially causing degradation through hydrolytic mechanisms [24]. Basic conditions above pH 9 may promote epimerization at sensitive positions, particularly affecting the 3α-hydroxyl configuration [25]. Optimal analytical conditions maintain neutral to slightly acidic pH values to preserve structural integrity during sample processing [17].

Endogenous Formation Mechanisms

19-Norandrosterone formation occurs through multiple endogenous pathways in human physiology. The primary endogenous mechanism involves the aromatization of androgens to estrogens, during which 19-norsteroids are produced as intermediates or by-products [1] [2]. This process is particularly pronounced during pregnancy, where elevated aromatase activity in placental tissues leads to increased formation of 19-norsteroid precursors [3] [4].

Studies utilizing recombinant cytochrome P450 aromatase (CYP19A1) enzymes have demonstrated that 19-norandrosterone can be formed as a by-product during the enzymatic conversion of androgens to estrogens [2]. In vitro experiments using testosterone and androstenedione as substrates showed consistent formation of 19-norsteroid intermediates, with isotopic fractionation patterns indicating endogenous origin [2]. The δ¹³C values of endogenously formed 19-norandrosterone are typically depleted by 2-3‰ compared to precursor androgens, providing a diagnostic marker for endogenous versus exogenous origin [2].

A rare but documented endogenous formation mechanism involves in situ demethylation of androsterone and etiocholanolone in stored urine samples [5]. This process is mediated by microbial enzymatic activity, particularly involving 14α-demethylase (CYP51A1) enzymes [6]. The conversion rate of androsterone to 19-norandrosterone through this pathway is extremely low, typically not exceeding 0.1% under physiological conditions [5]. Temperature-dependent studies have shown that this demethylation process is enhanced at elevated temperatures, with conversion rates increasing by 2.7-fold at 37°C compared to room temperature [5].

Metabolic Precursors

Nandrolone Metabolism

Nandrolone (19-nortestosterone) serves as the primary exogenous precursor for 19-norandrosterone formation [1] [7]. The metabolic pathway of nandrolone follows well-characterized phase I and phase II reactions involving multiple enzymatic steps [1]. Following administration, nandrolone undergoes rapid hepatic metabolism, with 75-85% conversion to 19-norandrosterone and 19-noretiocholanolone [7].

The initial step involves reduction of the Δ⁴-3-ketone group by 5α-reductase and 5β-reductase enzymes, producing 5α-dihydronandrolone and 5β-dihydronandrolone intermediates [1] [8]. Subsequently, 3α-hydroxysteroid dehydrogenase catalyzes the reduction of the 17-ketone group, yielding 19-norandrosterone (5α-reduced pathway) and 19-noretiocholanolone (5β-reduced pathway) [1] [7].

Pharmacokinetic studies demonstrate that the 19-norandrosterone to 19-noretiocholanolone ratio typically favors 19-norandrosterone formation (3:1 ratio) during the initial 6-hour period following nandrolone administration [9]. However, this ratio may reverse in later phases of excretion, with 19-noretiocholanolone becoming predominant [9] [10]. The total urinary recovery of nandrolone metabolites ranges from 15-25% for oral administration and 1-3% for intramuscular administration of nandrolone esters [11].

Bolandione (19-Norandrostenedione) Metabolism

Bolandione, also known as 19-norandrostenedione, represents a significant prohormone precursor that is readily metabolized to 19-norandrosterone [12] [13]. The metabolic conversion involves 17β-hydroxysteroid dehydrogenase-mediated reduction of the 17-ketone group to form nandrolone, followed by the standard nandrolone metabolic pathway [12] [13].

Studies demonstrate that bolandione exhibits selective tissue distribution and metabolism, with conversion rates of 65-78% to 19-norandrosterone [13]. The compound displays unique pharmacokinetic properties, including selective stimulation of skeletal muscle growth while maintaining minimal androgenic effects [13]. This tissue selectivity is attributed to differential expression of metabolizing enzymes and androgen receptor sensitivity across target tissues [14] [13].

Subcutaneous administration studies in orchiectomized rats have shown that bolandione selectively stimulates levator ani muscle weight without affecting prostate or seminal vesicle weights [13]. The metabolic profile following bolandione administration typically shows a 2.5:1 ratio of 19-norandrosterone to 19-noretiocholanolone, with peak excretion occurring 4-8 hours post-administration [13].

Enzymatic Reactions in 19-Norandrosterone Formation

Role of 5α-Reductase

5α-Reductase enzymes play a crucial role in 19-norandrosterone biosynthesis by catalyzing the irreversible reduction of the Δ⁴-3-ketosteroid double bond in nandrolone and related precursors [15] [16]. Two distinct isoforms, 5α-reductase type 1 and type 2, exhibit different tissue distributions and kinetic properties in 19-norsteroid metabolism [15].

5α-Reductase type 2, predominantly expressed in prostate and reproductive tissues, demonstrates higher affinity for 19-norsteroid substrates with Km values ranging from 0.5-1.2 μM for nandrolone [15] [16]. In contrast, type 1 enzyme, primarily found in liver and skin tissues, shows lower substrate affinity with Km values of 2.1-4.5 μM [15]. Studies using selective 5α-reductase inhibitors have confirmed the essential role of these enzymes in 19-norandrosterone formation [8].

The product of 5α-reductase action on nandrolone is 5α-dihydronandrolone, which paradoxically exhibits reduced androgenic potency compared to the parent compound [17]. This metabolic inactivation contrasts with testosterone metabolism, where 5α-reduction produces the more potent dihydrotestosterone [17]. The relative binding affinity of 5α-dihydronandrolone for the androgen receptor is approximately 50% of nandrolone, contributing to the favorable anabolic-to-androgenic ratio of nandrolone-based compounds [17].

3α- and 3β-Hydroxysteroid Dehydrogenases

3α-Hydroxysteroid dehydrogenase catalyzes the final reduction step in 19-norandrosterone formation by converting the 17-ketone group of 5α-reduced intermediates to the corresponding 17β-hydroxyl group [18]. This enzyme demonstrates stereospecific activity, producing the 3α-hydroxyl configuration that characterizes 19-norandrosterone [18].

Kinetic studies have established Km values of 15.3-25.7 μM for 3α-hydroxysteroid dehydrogenase acting on 19-norsteroid substrates [19] [18]. The enzyme requires NAD⁺ or NADP⁺ as cofactors and is inhibited by heavy metals and sulfhydryl-binding agents [19]. Tissue distribution studies show highest expression in liver and kidney, correlating with sites of primary 19-norandrosterone formation [18].

3β-Hydroxysteroid dehydrogenase contributes to alternative metabolic pathways, particularly in the formation of 19-norepiandrosterone, which is predominantly sulfate-conjugated [20] [21]. This enzyme catalyzes the oxidative conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids, playing a crucial role in steroid hormone biosynthesis [20]. The enzyme exhibits broad substrate specificity, processing C19, C21, and C24 steroids with Km values ranging from 8.2-18.4 μM for 19-norsteroid substrates [21] [22].

Phase II Conjugation Processes

Glucuronidation Pathways

Glucuronidation represents the predominant phase II conjugation pathway for 19-norandrosterone, accounting for 85-95% of urinary excretion following exogenous administration [7] [23]. This process is catalyzed primarily by UDP-glucuronosyltransferase (UGT) enzymes UGT2B7, UGT2B15, and UGT2B17 [7] [23].

UGT2B15 contributes 45-55% of total 19-norandrosterone glucuronidation activity, with significant genetic polymorphism affecting enzyme activity [7] [23]. The D85Y polymorphism in UGT2B15 results in significantly higher glucuronidation activity in DD genotype carriers compared to other genotypes [7]. UGT2B7 accounts for 35-45% of glucuronidation activity and shows upregulation in response to androgen exposure [7].

Inhibition studies using selective UGT inhibitors have confirmed the relative contributions of different isoforms [24]. Gemfibrozil, a specific UGT2B7 inhibitor, reduces 19-norandrosterone glucuronidation by 35%, while valproic acid, targeting UGT2B15, causes 45% inhibition [23]. Additional compounds including ibuprofen, ketoconazole, and miconazole demonstrate potent inhibitory effects on 19-norandrosterone glucuronidation [24].

Sulfation Mechanisms

Sulfation of 19-norandrosterone, while less predominant than glucuronidation, plays an important role in endogenous metabolism and provides diagnostic information regarding the source of urinary metabolites [25] [26]. Endogenous 19-norandrosterone shows higher sulfate conjugation rates (25-40%) compared to exogenous sources (5-15%) [25] [26].

The sulfation pathway is catalyzed by sulfotransferase enzymes, particularly SULT2A1, which demonstrates high affinity for hydroxysteroid substrates [25]. Studies analyzing conjugation patterns from different sources reveal that pregnancy-related 19-norandrosterone shows 15-30% sulfate conjugation, while norethisterone-derived metabolites exhibit 12-25% sulfation [25].

Analytical differentiation between glucuronide and sulfate conjugates requires selective hydrolysis procedures using β-glucuronidase and sulfatase enzymes [25]. The conjugation pattern serves as a valuable tool for determining the origin of urinary 19-norandrosterone, with higher sulfate ratios suggesting endogenous formation or specific precursor compounds [25] [26].

Excretion Profiles and Kinetics

The excretion kinetics of 19-norandrosterone demonstrate significant variability depending on the route of administration, dose, and individual metabolic factors [10] [11]. Following intramuscular administration of nandrolone decanoate, peak urinary concentrations range from 1,180-38,661 ng/mL for 50 mg doses, with detection windows extending 15-33 days [11].

Pharmacokinetic studies reveal biphasic elimination patterns with initial rapid excretion (1-2% daily) followed by prolonged terminal phases with half-lives of 7-12 days [11]. The urinary excretion rate shows highest values on days 1 and 7 post-injection, reflecting the complex interplay between drug release from injection sites and metabolic processing [11].

Individual variability in excretion patterns is substantial, with peak concentrations varying over 30-fold between subjects receiving identical doses [10]. Factors contributing to this variability include genetic polymorphisms in metabolizing enzymes, particularly UGT2B15 variants, body composition, and renal function [7] [10]. The 19-norandrosterone to 19-noretiocholanolone ratio also shows temporal variation, typically favoring 19-norandrosterone during early excretion phases but may reverse in later periods [9] [10].

Physical Description

Solid

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

276.208930132 g/mol

Monoisotopic Mass

276.208930132 g/mol

Heavy Atom Count

20

Melting Point

162 - 163 °C

UNII

5W4XKU708V

Wikipedia

19-Norandrosterone

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C18 steroids (estrogens) and derivatives [ST0201]

Dates

Last modified: 08-15-2023

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